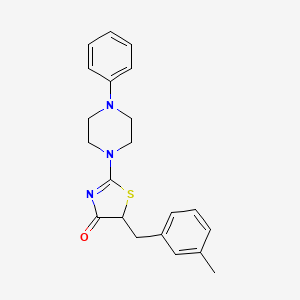

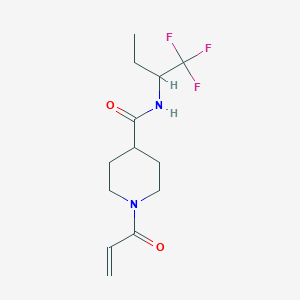

![molecular formula C7H9Cl3N2O4S2 B2378735 2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride CAS No. 2361644-18-8](/img/structure/B2378735.png)

2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the sulfonyl group, and the amino acid moiety. The presence of these functional groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of the functional groups. For example, the compound’s solubility, melting point, and boiling point would depend on the nature of the functional groups and the overall molecular structure .Scientific Research Applications

Fluorescence Derivatisation of Amino Acids : The related compound 3-(Naphthalen-1-ylamino)propanoic acid was used for fluorescence derivatization of amino acids, forming derivatives that exhibit strong fluorescence. This has potential applications in biological assays where fluorescence is a crucial detection mechanism (Frade et al., 2007).

Polymer Modification : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reaction with various amino compounds, including a related compound, to form amine-treated polymers. The modified polymers showed increased thermal stability and promising biological activities, indicating potential medical applications (Aly & El-Mohdy, 2015).

Immunobiological Activity : Derivatives of 2-amino-3-(purin-9-yl)propanoic acids were synthesized and showed significant enhancement in secretion of chemokines, indicating potential immunostimulatory and immunomodulatory effects. This suggests applications in the field of immunology and drug development for immune-related conditions (Doláková et al., 2005).

Microbial Biocatalysis in Drug Metabolism : A related biaryl-bis-sulfonamide compound was studied for its metabolism using microbial biocatalysis, showcasing the potential of microbes to produce drug metabolites for pharmaceutical analysis and development (Zmijewski et al., 2006).

Synthesis of 3-(Phenylsulfonimidoyl)propanoic Acid Derivatives : The synthesis process of this range of derivatives was explored, indicating potential applications in the synthesis of complex molecules with specific intramolecular interactions, which could be beneficial in drug design and molecular engineering (Tye & Skinner, 2002).

Safety And Hazards

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential activity .

properties

IUPAC Name |

2-amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O4S2.ClH/c8-5-1-4(6(9)16-5)17(14,15)11-2-3(10)7(12)13;/h1,3,11H,2,10H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDCDMYKDNSLSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1S(=O)(=O)NCC(C(=O)O)N)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl3N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

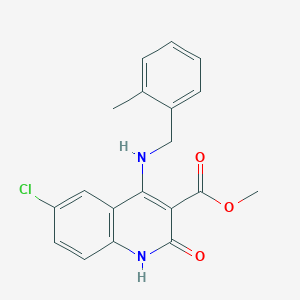

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2378657.png)

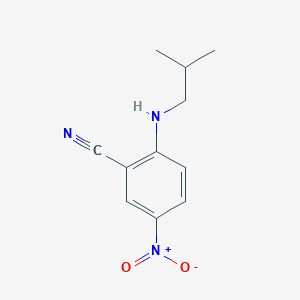

![9-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2378659.png)

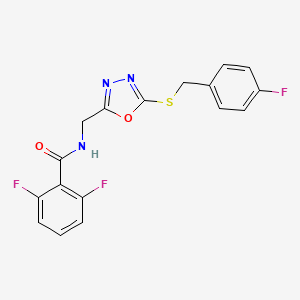

![5-(4-bromo-2-fluorobenzyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378665.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2378666.png)

![8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2378672.png)

![2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2378673.png)